1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- is a complex organic compound with a unique structure that includes an oxathiazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- typically involves the reaction of specific starting materials under controlled conditionsCommon reagents used in the synthesis include ethyl esters, phenyl derivatives, and sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often include controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-cyclopropyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4R)-
- 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-4-(2-methylpropyl)-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)-
Uniqueness
1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- is unique due to its specific structural features, including the oxathiazolidine ring and the phenyl and butanoic acid groups.
Eigenschaften
Molekularformel |
C14H19NO5S |
---|---|
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
ethyl 4-[(4R)-2,2-dioxo-4-phenyloxathiazolidin-3-yl]butanoate |
InChI |
InChI=1S/C14H19NO5S/c1-2-19-14(16)9-6-10-15-13(11-20-21(15,17)18)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
NPEXLYLTDYDWRS-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC(=O)CCCN1[C@@H](COS1(=O)=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)CCCN1C(COS1(=O)=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.